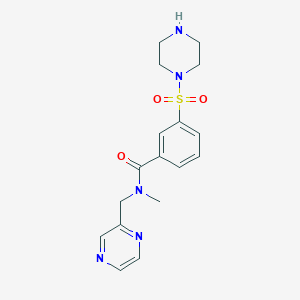
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP hydrochloride is a potent inhibitor of monoamine oxidase B (MAO-B) and has been studied for its ability to treat neurodegenerative diseases such as Parkinson's disease.
作用機序
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, this compound hydrochloride can increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease patients.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. Research has shown that this compound hydrochloride can increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease patients. In addition, this compound hydrochloride has been shown to reduce the levels of oxidative stress and inflammation in the brain, which can help to protect against neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride in lab experiments is its potent inhibitory effect on MAO-B activity. This allows researchers to study the effects of elevated dopamine levels in the brain, which can provide valuable insights into the underlying mechanisms of Parkinson's disease. However, one of the limitations of using this compound hydrochloride is its potential toxicity. This compound hydrochloride has been shown to be toxic to dopaminergic neurons in the brain, which can limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride. One area of interest is the development of new and more effective MAO-B inhibitors that can be used to treat Parkinson's disease. Another area of interest is the study of the potential neuroprotective effects of this compound hydrochloride, which could have implications for the treatment of other neurodegenerative diseases. Finally, research on the toxic effects of this compound hydrochloride could help to identify new targets for the development of neuroprotective therapies.
合成法
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-chloro-N-(2-pyrazinylmethyl)acetamide with N-methylpiperazine and sulfonyl chloride. The resulting product is then purified and crystallized to obtain this compound hydrochloride in its final form.
科学的研究の応用
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease. Research has shown that this compound hydrochloride can effectively inhibit MAO-B activity, which is known to be elevated in the brains of Parkinson's disease patients. By inhibiting MAO-B, this compound hydrochloride can prevent the breakdown of dopamine, a neurotransmitter that is essential for normal motor function.
特性
IUPAC Name |
N-methyl-3-piperazin-1-ylsulfonyl-N-(pyrazin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-21(13-15-12-19-5-6-20-15)17(23)14-3-2-4-16(11-14)26(24,25)22-9-7-18-8-10-22/h2-6,11-12,18H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUPRRCRBGOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
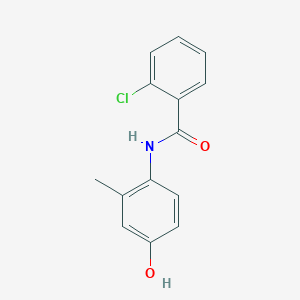
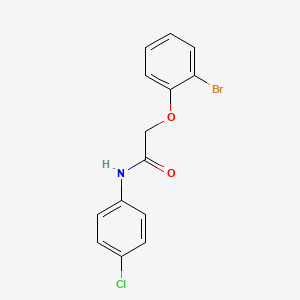
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)
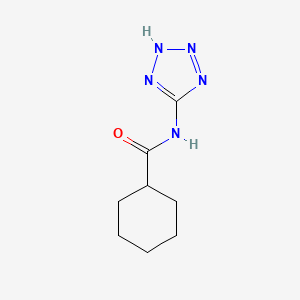
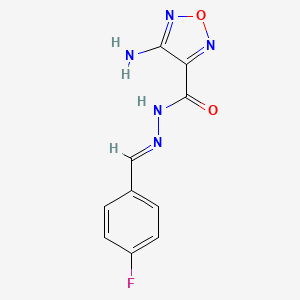
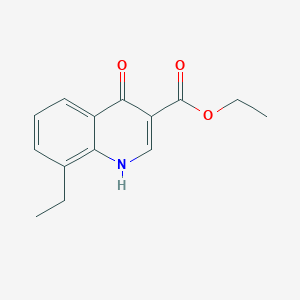
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)
![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

